molecular formula C5H7NO2 B2995938 methyl N-prop-2-ynylcarbamate CAS No. 139372-09-1

methyl N-prop-2-ynylcarbamate

Cat. No.: B2995938
CAS No.: 139372-09-1
M. Wt: 113.116
InChI Key: TVXCRKVVJMSNLG-UHFFFAOYSA-N
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Description

Methyl N-prop-2-ynylcarbamate is an organic compound with the molecular formula C5H7NO2 It is a carbamate derivative, characterized by the presence of a carbamate group (–NHCOO–) attached to a methyl group and a prop-2-ynyl group

Mechanism of Action

Target of Action

Methyl N-prop-2-ynylcarbamate, also known as methyl N-(prop-2-yn-1-yl)carbamate, is a compound that primarily targets Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. It plays a crucial role in the regulation of mood and behavior .

Mode of Action

The compound acts as an inhibitor of MAO . It binds to the active site of the enzyme, preventing it from interacting with its usual substrates, the monoamines. This inhibition results in an increase in the levels of monoamines, which can have various effects depending on the specific monoamine involved .

Biochemical Pathways

The inhibition of MAO affects several biochemical pathways. The most notable is the monoamine pathway , where the monoamines dopamine, norepinephrine, and serotonin are metabolized. By inhibiting MAO, the compound prevents the breakdown of these monoamines, leading to their increased availability. This can result in enhanced neurotransmission, which can have various downstream effects, including mood elevation .

Result of Action

The primary result of the action of this compound is an increase in monoamine neurotransmission. This can lead to various effects, including mood elevation, which may be beneficial in the treatment of conditions such as depression . Excessive monoamine levels can also lead to side effects, including hypertension and serotonin syndrome .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that also increase monoamine levels can potentiate its effects, potentially leading to toxicity. Additionally, factors such as pH and temperature can influence the stability of the compound and its ability to inhibit MAO .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N-prop-2-ynylcarbamate can be synthesized through the reaction of propargylamine with methyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The general reaction scheme is as follows: [ \text{Propargylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or tetrahydrofuran can enhance the solubility of reactants and improve yield. The reaction is typically carried out at low temperatures to prevent side reactions and degradation of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group into an amine group, resulting in the formation of propargylamine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of propargylamine derivatives.

    Substitution: Formation of various substituted carbamates or amines.

Scientific Research Applications

Methyl N-prop-2-ynylcarbamate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and carbamate derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It is utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to inhibit specific enzymes in pests.

Comparison with Similar Compounds

Methyl N-prop-2-ynylcarbamate can be compared with other carbamate derivatives, such as:

    Ethyl N-prop-2-ynylcarbamate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl N-but-2-ynylcarbamate: Similar structure but with a but-2-ynyl group instead of a prop-2-ynyl group.

    This compound: Unique due to its specific combination of methyl and prop-2-ynyl groups, which confer distinct chemical and biological properties.

Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right.

Properties

IUPAC Name

methyl N-prop-2-ynylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-3-4-6-5(7)8-2/h1H,4H2,2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXCRKVVJMSNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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